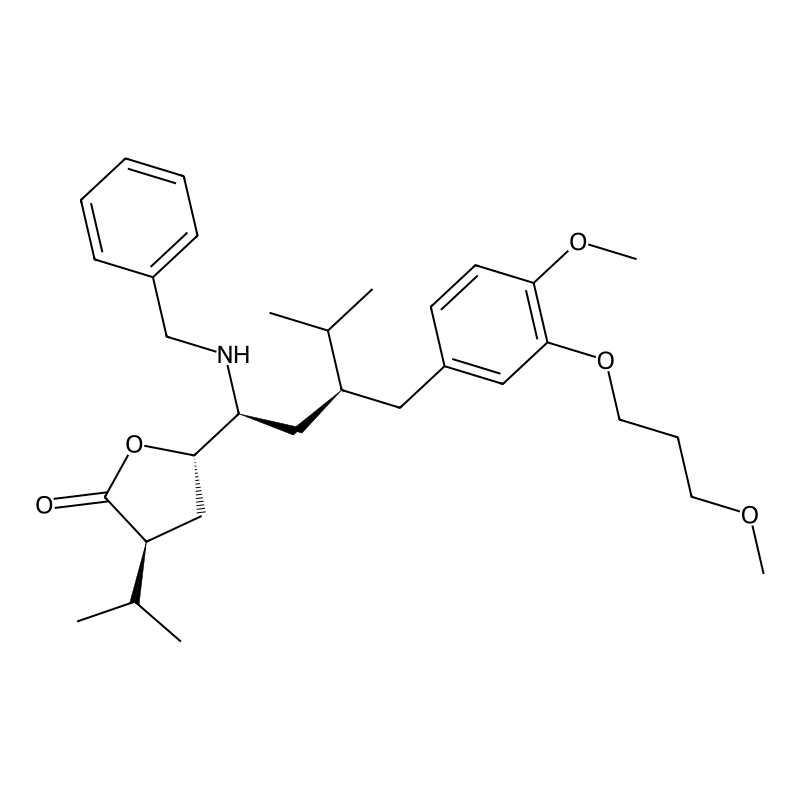

(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound features a dihydrofuran ring, which is significant in many biological processes, and incorporates several substituents that enhance its potential biological activity. The presence of a benzylamino group and methoxy substituents suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological investigation.

- Nucleophilic substitutions: The presence of the benzylamino group may facilitate nucleophilic attack on electrophilic centers.

- Redox reactions: The methoxy groups can participate in oxidation-reduction processes, potentially altering the compound's reactivity.

- Cyclization reactions: Given its structure, it may also engage in cyclization under certain conditions, forming more complex cyclic structures.

These reactions are essential for understanding the compound's behavior in biological systems and its potential metabolic pathways.

- Anticancer properties: Many compounds containing benzylamine moieties exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory activity: Methoxy-substituted compounds often show promise in reducing inflammation.

- Neuroprotective effects: Some derivatives have been studied for their potential to protect neuronal cells from damage.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) software can be employed to estimate the biological activities associated with this compound based on its structural features .

The synthesis of this compound likely involves multiple steps typical of complex organic synthesis:

- Formation of the dihydrofuran ring: This could be achieved through cyclization reactions involving suitable precursors.

- Introduction of the benzylamino group: This step may involve nucleophilic substitution or coupling reactions.

- Addition of methoxy and isopropyl groups: These substituents can be introduced via alkylation or etherification reactions.

Each synthetic route must be optimized to ensure high yield and purity of the final product.

Due to its structural complexity and potential biological activities, this compound could have several applications:

- Pharmaceutical development: It may serve as a lead compound for developing new drugs targeting specific diseases.

- Research tool: Its unique structure can be utilized in studies investigating enzyme interactions or receptor binding mechanisms.

- Chemical probes: It could act as a probe in biochemical assays to study metabolic pathways or cellular responses.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential studies include:

- Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.

- Metabolic stability tests: To assess how quickly the compound is metabolized by various enzymes.

- Cellular uptake studies: To investigate how effectively the compound enters cells and its subsequent intracellular behavior.

Such studies would provide insights into the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with (3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one, which may offer insights into its uniqueness:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Methoxybenzylamine | Simple amine structure | Antidepressant activity |

| Dihydrofuran derivatives | Similar ring structure | Anticancer properties |

| Methoxy-substituted phenols | Common functional groups | Antioxidant effects |

This comparison highlights that while there are compounds with similar functional groups or ring structures, the unique combination of features in this specific compound may contribute to distinct biological activities and therapeutic potentials.